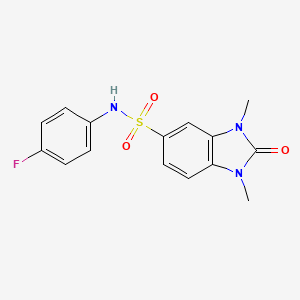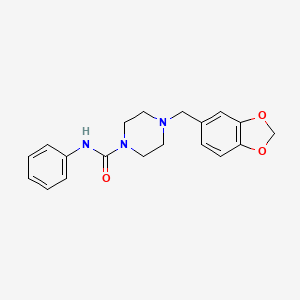
2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16Cl2N4O3 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0599458 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds, including derivatives of pyrido and thieno pyrimidines. These compounds are synthesized using various chemical reactions, potentially including the subject chemical. Such studies focus on developing new synthetic routes and identifying novel chemical structures (Bakhite et al., 2005).
Anticancer and Anti-Inflammatory Agents
The development of new compounds with potential anticancer and anti-inflammatory properties is a significant area of research. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These studies include the synthesis and biological evaluation of compounds that may be structurally related to our compound of interest (Rahmouni et al., 2016).
Dual Src/Abl Kinase Inhibitor
In oncology, research into dual Src/Abl kinase inhibitors is crucial for developing new cancer therapies. Studies have identified compounds with potent antitumor activity in preclinical assays, indicating their potential in cancer treatment (Lombardo et al., 2004).
Development of Analgesic Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, with analgesic and anti-inflammatory properties, represents another area of application. This research is aimed at finding new therapeutic agents for pain relief and inflammation control (Abu‐Hashem et al., 2020).
Antihypertensive α-Blocking Agents
Studies have been conducted on the synthesis and reactions of various compounds, including thiosemicarbazides, triazoles, and Schiff bases, to create antihypertensive α-blocking agents. These agents could potentially be used in the treatment of hypertension (Abdel-Wahab et al., 2008).
X-Ray and DFT Studies
Recent studies have focused on the crystal and molecular structures of related chemical compounds, providing insights into their physical and chemical properties. This research can inform the development of new drugs and materials (Richter et al., 2023).
Synthesis of Dasatinib
Research has also been conducted on the synthesis of dasatinib, an antitumor agent. This research can provide insights into the synthesis of similar compounds, including our compound of interest (Jia-liang et al., 2009).
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-6-oxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-10(15-6-7-27-23-15)24(2)18(26)12-9-21-16(22-17(12)25)8-11-13(19)4-3-5-14(11)20/h3-7,9-10H,8H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVTDCYYRJXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N(C)C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)



![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)
![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)


